Biochemical Potency: IRAK4-IN-12 Exhibits Sub-Micromolar IC50 Against IRAK4, Distinct from Nanomolar-Potency Analogs
In a biochemical assay measuring inhibition of recombinant IRAK4 kinase activity, IRAK4-IN-12 demonstrates an IC50 of 0.015 µM (15 nM) . This potency is notably lower than that of several high-affinity IRAK4 inhibitors, such as IRAK4-IN-4 (IC50 = 2.8 nM) , IRAK4-IN-16 (IC50 = 2.5 nM) , and the clinical candidate PF-06650833 (Zimlovisertib; IC50 = 0.2 nM) . While IRAK4-IN-12 is less potent than these compounds, it is significantly more potent than earlier-generation inhibitors like IRAK4-IN-1 (IC50 = 7 nM) and IRAK-4 protein kinase inhibitor 2 (IC50 = 4 µM) . This intermediate potency may be advantageous in assays where complete kinase inhibition is not desired or where a wider dynamic range is needed.
| Evidence Dimension | In vitro biochemical inhibition of IRAK4 kinase activity |
|---|---|
| Target Compound Data | IC50 = 0.015 µM (15 nM) |
| Comparator Or Baseline | IRAK4-IN-4 (IC50 = 2.8 nM); IRAK4-IN-16 (IC50 = 2.5 nM); PF-06650833 (IC50 = 0.2 nM); IRAK4-IN-1 (IC50 = 7 nM); IRAK-4 protein kinase inhibitor 2 (IC50 = 4 µM) |
| Quantified Difference | IRAK4-IN-12 is 5.4-fold less potent than IRAK4-IN-4, 6-fold less potent than IRAK4-IN-16, and 75-fold less potent than PF-06650833; it is 2.1-fold more potent than IRAK4-IN-1 and 267-fold more potent than IRAK-4 protein kinase inhibitor 2. |
| Conditions | Recombinant human IRAK4 enzyme in a cell-free biochemical assay (exact assay conditions may vary between studies). |
Why This Matters
This biochemical potency profile positions IRAK4-IN-12 as a tool compound for studies requiring moderate IRAK4 inhibition, distinct from ultra-potent inhibitors that may saturate the target at low concentrations or exhibit off-target effects.
